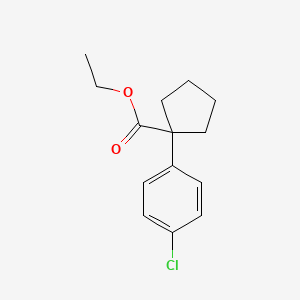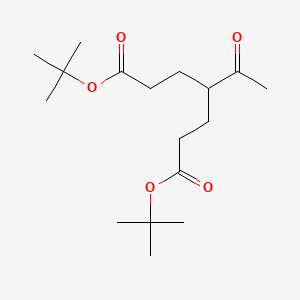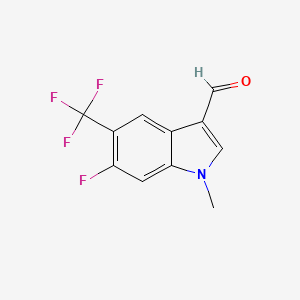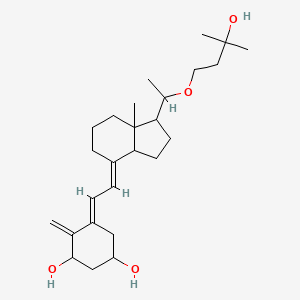
N,N-dibenzyl-5-bromopyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-5-bromopyrimidin-2-amine: is an organic compound characterized by the presence of a bromine atom at the 5-position of a pyrimidine ring, with two benzyl groups attached to the nitrogen atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-bromopyrimidin-2-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
N-Benzylation: The brominated pyrimidine is then subjected to N-benzylation. This can be achieved by reacting the brominated pyrimidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N-dibenzyl-5-bromopyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding pyrimidine derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrimidine ring.
科学的研究の応用
N,N-dibenzyl-5-bromopyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of N,N-dibenzyl-5-bromopyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
N,N-dibenzyl-5-chloropyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
N,N-dibenzyl-5-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.
N,N-dibenzyl-5-iodopyrimidin-2-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N,N-dibenzyl-5-bromopyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and physical properties, such as its solubility, stability, and reactivity.
特性
CAS番号 |
886366-28-5 |
|---|---|
分子式 |
C18H16BrN3 |
分子量 |
354.2 g/mol |
IUPAC名 |
N,N-dibenzyl-5-bromopyrimidin-2-amine |
InChI |
InChI=1S/C18H16BrN3/c19-17-11-20-18(21-12-17)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChIキー |
QRWDAIXMGNQNLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)




![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)

